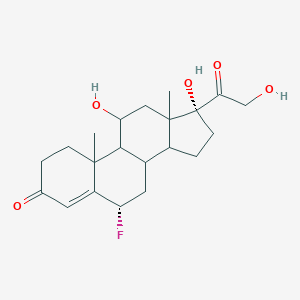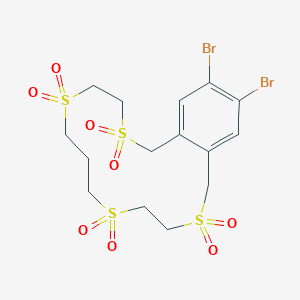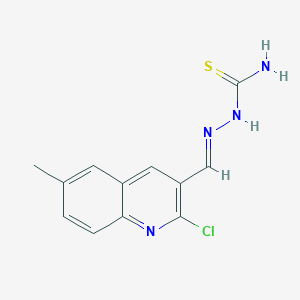
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, also known as HMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HMP has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic activities.
Wirkmechanismus
The exact mechanism of action of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it has been suggested that (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been reported to possess various biochemical and physiological effects. For example, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to reduce the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been reported to induce apoptosis (programmed cell death) in cancer cells. Additionally, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in lab experiments is its relatively low toxicity. (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been reported to have a low acute toxicity and is generally well-tolerated in animal models. Additionally, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in lab experiments is the lack of information on its long-term toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone. One possible direction is to investigate the potential of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the anti-cancer properties of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in different types of cancer. Furthermore, future studies could focus on elucidating the exact mechanism of action of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone and identifying potential drug targets.
Synthesemethoden
The synthesis of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone can be achieved through a multi-step process involving the reaction of 2-hydroxy-5-methylbenzaldehyde with phenylhydrazine, followed by the reaction of the resulting product with ethyl acetoacetate. The final product, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic properties. One study investigated the anti-inflammatory effects of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in a rat model of acute lung injury. The results showed that (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone significantly reduced lung inflammation and oxidative stress. Another study reported that (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone inhibited the growth of human breast cancer cells in vitro and in vivo. Furthermore, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to possess anti-diabetic activity by improving glucose tolerance and insulin sensitivity in diabetic mice.
Eigenschaften
CAS-Nummer |
68430-93-3 |
|---|---|
Produktname |
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone |
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(2-hydroxy-5-methylphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-8-16(20)15(9-12)17(21)13-10-18-19(11-13)14-5-3-2-4-6-14/h2-11,20H,1H3 |
InChI-Schlüssel |
VYXJMOPDZFQVSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)